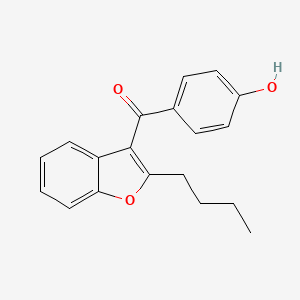

2-Butyl-3-(4-hydroxybenzoyl)benzofuran

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-butyl-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O3/c1-2-3-7-17-18(15-6-4-5-8-16(15)22-17)19(21)13-9-11-14(20)12-10-13/h4-6,8-12,20H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGKQUXXASLVQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200486 | |

| Record name | L-3372 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52490-15-0 | |

| Record name | 2-Butyl-3-(4-hydroxybenzoyl)benzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52490-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-3372 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052490150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52490-15-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-3372 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-butylbenzofuran-3-yl) (4-hydroxyphenyl) ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PK1H9HDST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Butyl-3-(4-hydroxybenzoyl)benzofuran: An In-Depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butyl-3-(4-hydroxybenzoyl)benzofuran is a benzofuran (B130515) derivative primarily recognized as a key intermediate in the synthesis of the potent antiarrhythmic drug, amiodarone (B1667116).[1][2] It is also classified as "Amiodarone Impurity E".[3] While direct and extensive research on the specific mechanism of action of this compound is limited, its structural relationship to amiodarone and other bioactive benzofuran derivatives provides a strong basis for predicting its pharmacological profile. This technical guide consolidates the available information and extrapolates a plausible mechanism of action, focusing on its anticipated effects on cardiac ion channels and thyroid hormone receptors. This document is intended to serve as a foundational resource for researchers investigating this compound and its potential therapeutic applications or toxicological relevance.

Introduction

Benzofuran derivatives represent a significant class of heterocyclic compounds with a wide array of biological activities. Among these, amiodarone is a well-established and clinically significant antiarrhythmic agent known for its complex and multifaceted mechanism of action.[4] this compound, as a direct precursor and impurity of amiodarone, shares the core benzofuran scaffold, suggesting a potential for similar biological interactions.[1][3] Understanding the likely mechanism of action of this compound is crucial for quality control in amiodarone production and for exploring any intrinsic pharmacological or toxicological properties it may possess. Some research also suggests potential anti-inflammatory and antioxidant properties for this compound.[5]

Postulated Core Mechanism of Action

Based on the well-documented pharmacology of amiodarone and other benzofuran derivatives, the mechanism of action for this compound is likely to involve the modulation of cardiac ion channels and potential interaction with thyroid hormone receptors.

Interaction with Cardiac Ion Channels

Amiodarone exerts its antiarrhythmic effects by blocking multiple cardiac ion channels, a characteristic that defines it as a multi-class antiarrhythmic agent.[4] It is plausible that this compound shares some of these properties, albeit with potentially different potencies. The primary ion channels likely to be affected are:

-

Potassium Channels (Class III Antiarrhythmic Action): The hallmark of amiodarone's action is the blockade of delayed rectifier potassium channels (IKr and IKs). This inhibition leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) in cardiac myocytes, which are key mechanisms for suppressing arrhythmias.[6]

-

Sodium Channels (Class I Antiarrhythmic Action): Amiodarone also exhibits a use-dependent blockade of fast sodium channels (INa), which slows the upstroke of the cardiac action potential and reduces conduction velocity.

-

Calcium Channels (Class IV Antiarrhythmic Action): Non-competitive blockade of L-type calcium channels (ICa-L) contributes to amiodarone's negative chronotropic (heart rate slowing) and inotropic (contractility reducing) effects.

The overall effect of these interactions would be a modulation of cardiac electrophysiology, potentially leading to antiarrhythmic or proarrhythmic outcomes depending on the specific channel affinities and concentrations.

Interaction with Thyroid Hormone Receptors

Amiodarone is known to interfere with thyroid hormone metabolism and action, in part due to its structural similarity to thyroid hormones.[7] This can lead to either hypothyroidism or hyperthyroidism. Given that this compound is a significant structural component of amiodarone, it may also interact with thyroid hormone receptors (TRs), potentially acting as an antagonist or partial agonist. This interaction could have implications for its long-term safety profile.

Quantitative Data Summary

| Target | Parameter | Amiodarone | This compound | Reference |

| Cardiac Ion Channels | ||||

| hERG (IKr) | IC50 | ~1-10 µM | Data not available | [6] |

| hNav1.5 (INa) | IC50 | ~5-20 µM (use-dependent) | Data not available | [4] |

| hCav1.2 (ICa-L) | IC50 | ~3-15 µM | Data not available | |

| Thyroid Hormone Receptors | ||||

| TRα | Ki | ~0.5-1.5 µM | Data not available | |

| TRβ | Ki | ~0.8-2.0 µM | Data not available |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to elucidate the precise mechanism of action of this compound. These protocols are adapted from standard electrophysiological and molecular biology techniques used in the study of amiodarone and other cardiovascular drugs.

Patch-Clamp Electrophysiology for Cardiac Ion Channels

Objective: To determine the inhibitory effects of this compound on key cardiac ion channels (e.g., hERG, hNav1.5, hCav1.2).

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human cardiac ion channel of interest (e.g., hERG) are cultured in appropriate media.

-

Cell Preparation: Cells are dissociated and plated onto glass coverslips for patch-clamp recording.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

-

Voltage Protocols: Specific voltage protocols are applied to elicit the ionic current of interest. For example, for hERG channels, a depolarizing pulse followed by a repolarizing step is used to elicit the characteristic tail current.

-

Drug Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the extracellular solution. The compound is applied to the cells via a perfusion system.

-

Data Analysis: The effect of the compound on the peak current amplitude is measured. Concentration-response curves are generated, and the IC50 value is calculated by fitting the data to the Hill equation.

Thyroid Hormone Receptor Binding Assay

Objective: To assess the binding affinity of this compound to thyroid hormone receptors (TRα and TRβ).

Methodology:

-

Receptor Preparation: Nuclear extracts containing TRα or TRβ are prepared from cells or tissues overexpressing the respective receptor.

-

Radioligand Binding: A constant concentration of a radiolabeled thyroid hormone (e.g., [125I]T3) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

-

Incubation and Separation: The binding reaction is allowed to reach equilibrium. The receptor-bound radioligand is then separated from the free radioligand using a suitable method, such as filtration through glass fiber filters.

-

Quantification: The amount of radioactivity on the filters is quantified using a gamma counter.

-

Data Analysis: The specific binding of the radioligand is plotted against the concentration of the competing compound. The IC50 value is determined, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways

Caption: Postulated signaling pathway for this compound.

Experimental Workflow

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural identity as a key intermediate of amiodarone provides a robust framework for predicting its pharmacological activities. It is highly probable that this compound interacts with cardiac ion channels, particularly potassium, sodium, and calcium channels, and may also exhibit activity at thyroid hormone receptors. The in-depth experimental protocols and structured data presentation outlined in this guide provide a clear roadmap for future research aimed at definitively characterizing the molecular pharmacology of this compound. Such studies are essential for a comprehensive understanding of its potential therapeutic efficacy and safety profile.

References

- 1. 2-Butyl-3-(3,5-Diiodo-4-hydroxy benzoyl) benzofuran-1951-26-4 [ganeshremedies.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. CAS 52490-15-0: this compound [cymitquimica.com]

- 4. Amiodarone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. chemimpex.com [chemimpex.com]

- 6. The ion channel basis of pharmacological effects of amiodarone on myocardial electrophysiological properties, a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzofuran derivatives and the thyroid - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Butyl-3-(4-hydroxybenzoyl)benzofuran: An In-depth Technical Guide on its Core Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butyl-3-(4-hydroxybenzoyl)benzofuran is a synthetic organic compound belonging to the benzofuran (B130515) class of heterocyclic compounds. While direct and extensive studies on the specific biological activities of this molecule are limited in publicly available literature, its structural features, particularly the benzofuran core and the 4-hydroxybenzoyl moiety, strongly suggest potential as a modulator of inflammatory and oxidative stress pathways. This technical guide consolidates the available information on this compound, including its synthesis, and extrapolates its probable biological activities based on comprehensive data from structurally related benzofuran derivatives. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its analogs.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that are constituents of many natural products and synthetically developed molecules with a wide spectrum of biological activities.[1] The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. Notably, compounds bearing this moiety have demonstrated anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[2]

This compound features a benzofuran core substituted with a butyl group at the 2-position and a 4-hydroxybenzoyl group at the 3-position. The butyl group can influence the molecule's lipophilicity and binding to hydrophobic pockets of target proteins, while the hydroxylated benzoyl group is a key pharmacophore for antioxidant activity and can participate in hydrogen bonding within biological systems. This guide will delve into the probable anti-inflammatory and antioxidant activities of this compound by examining the established biological effects of its close structural analogs.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process. While various synthetic routes have been reported, a common pathway involves the initial formation of the 2-butylbenzofuran (B1266229) core followed by a Friedel-Crafts acylation.[3][4]

A general synthetic workflow is outlined below:

Experimental Protocol: Synthesis

A representative experimental protocol for the synthesis of this compound is as follows[3]:

Step 1: Synthesis of 2-Butylbenzofuran

-

To a reaction flask, add salicylaldehyde, methyl 2-bromohexanoate, and a suitable base (e.g., potassium carbonate) in a solvent such as acetone (B3395972) or DMF.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography to yield 2-butylbenzofuran.

Step 2: Friedel-Crafts Acylation and Demethylation

-

To a solution of 2-butylbenzofuran in a dry, non-polar solvent (e.g., dichloromethane (B109758) or carbon disulfide) under an inert atmosphere, add a Lewis acid catalyst (e.g., aluminum chloride).

-

Cool the mixture in an ice bath and slowly add p-anisoyl chloride.

-

Allow the reaction to stir at room temperature until completion.

-

The reaction is quenched by the slow addition of ice and hydrochloric acid.

-

The organic layer is separated, washed, dried, and concentrated.

-

The resulting intermediate, 2-butyl-3-(4-methoxybenzoyl)benzofuran, is then subjected to demethylation using a reagent such as boron tribromide or aluminum chloride in a suitable solvent to yield the final product, this compound.

-

The final product is purified by recrystallization or column chromatography.

Probable Biological Activity

Based on the extensive body of research on analogous benzofuran derivatives, this compound is predicted to exhibit significant anti-inflammatory and antioxidant activities.

Anti-inflammatory Activity

Benzofuran derivatives are well-documented for their anti-inflammatory properties, which are often mediated through the inhibition of key inflammatory pathways such as NF-κB and MAPK.[5][6]

3.1.1. Inhibition of Pro-inflammatory Mediators

Structurally similar benzofuran compounds have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[7] The 4-hydroxybenzoyl moiety is anticipated to contribute to this activity.

Table 1: Anti-inflammatory Activity of Representative Benzofuran Derivatives (Inhibition of NO Production)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Aza-benzofuran derivative 1 | RAW 264.7 | 17.3 | [7] |

| Aza-benzofuran derivative 4 | RAW 264.7 | 16.5 | [7] |

| Piperazine/benzofuran hybrid 5d | RAW 264.7 | 52.23 | [5] |

3.1.2. Mechanism of Action: Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of benzofuran derivatives are largely attributed to their ability to interfere with the NF-κB and MAPK signaling cascades. These pathways are central to the transcriptional regulation of a host of pro-inflammatory genes, including those for cytokines, chemokines, and inducible nitric oxide synthase (iNOS).

Benzofuran compounds have been demonstrated to inhibit the phosphorylation of key proteins in these pathways, such as IKKα/IKKβ, IκBα, and p65 in the NF-κB pathway, and ERK, JNK, and p38 in the MAPK pathway.[6] This inhibition prevents the translocation of NF-κB to the nucleus and reduces the activation of transcription factors that drive the inflammatory response.

3.1.3. Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

The following protocol is a standard method for assessing the anti-inflammatory activity of a compound by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 100 µL of the culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC50 value of the compound. A cell viability assay (e.g., MTT) should be performed in parallel to exclude the possibility that the observed inhibition is due to cytotoxicity.

Antioxidant Activity

The presence of the 4-hydroxybenzoyl moiety in this compound is a strong indicator of its potential antioxidant properties. Phenolic hydroxyl groups are known to act as hydrogen donors, which can effectively scavenge free radicals and terminate oxidative chain reactions.

3.2.1. Radical Scavenging Activity

Numerous studies have demonstrated the radical scavenging capabilities of benzofuran derivatives using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The antioxidant capacity is often correlated with the number and position of hydroxyl groups on the aromatic rings.

Table 2: Antioxidant Activity of Representative Benzofuran Derivatives (DPPH Radical Scavenging)

| Compound/Derivative | Assay | Activity Metric | Reference |

| Hydroxyl-functionalized 2-arylbenzo[b]furans | DPPH | Good to excellent | [8] |

| Benzofuran hydrazones | DPPH, FRAP, ORAC | Varies with hydroxylation pattern | [9] |

3.2.2. Mechanism of Antioxidant Action

The primary mechanism by which phenolic compounds like this compound are thought to exert their antioxidant effects is through hydrogen atom transfer (HAT). The hydroxyl group on the benzoyl ring can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing cellular damage. The resulting benzofuran radical is stabilized by resonance.

3.2.3. Experimental Protocol: In Vitro Antioxidant Assay (DPPH Radical Scavenging)

The DPPH assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). The solution should be freshly prepared and kept in the dark.

-

Sample Preparation: Prepare a series of dilutions of this compound in methanol. A standard antioxidant, such as ascorbic acid or Trolox, should also be prepared in the same manner.

-

Reaction Mixture:

-

In a 96-well plate or cuvettes, add a specific volume of the sample or standard solution.

-

Add an equal volume of the DPPH solution to each well.

-

A blank containing only methanol and the DPPH solution should be included.

-

-

Incubation: Incubate the plate or cuvettes in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.

-

Data Analysis: Calculate the percentage of radical scavenging activity for each concentration of the sample and standard using the following formula:

-

% Scavenging = [ (A_blank - A_sample) / A_blank ] x 100

-

Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

Conclusion and Future Directions

This compound is a molecule of significant interest due to the well-established biological activities of the benzofuran scaffold. Based on the extensive literature on its structural analogs, it is highly probable that this compound possesses both anti-inflammatory and antioxidant properties. The anti-inflammatory action is likely mediated through the inhibition of the NF-κB and MAPK signaling pathways, while its antioxidant activity is attributed to the radical scavenging potential of its phenolic hydroxyl group.

Further research is imperative to definitively characterize the biological profile of this compound. Future studies should focus on:

-

Direct In Vitro and In Vivo Evaluation: Performing the described anti-inflammatory and antioxidant assays specifically with this compound to obtain quantitative data (e.g., IC50 values).

-

Mechanism of Action Studies: Investigating the precise molecular targets of the compound within the NF-κB and MAPK pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity.

-

Pharmacokinetic and Toxicological Profiling: Assessing the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of the compound to evaluate its potential as a therapeutic agent.

This technical guide provides a solid foundation for initiating such investigations and highlights the potential of this compound as a lead compound in the development of novel anti-inflammatory and antioxidant therapies.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. jopcr.com [jopcr.com]

- 3. CN100457745C - Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran - Google Patents [patents.google.com]

- 4. Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran - Eureka | Patsnap [eureka.patsnap.com]

- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways | MDPI [mdpi.com]

- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

(2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)ketone: A Technical Guide to its Potential Enzyme Inhibition

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific enzyme inhibition data, including quantitative metrics like IC50 values and detailed experimental protocols for (2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)ketone, is not extensively available in the public domain. This guide, therefore, provides an in-depth overview of the enzyme inhibitory potential of the broader benzofuran (B130515) chemical class, to which this compound belongs. The methodologies and data presented are based on studies of structurally related benzofuran derivatives and serve as a predictive framework and a guide for future research on this specific molecule.

Introduction: The Benzofuran Scaffold and its Therapeutic Promise

(2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)ketone is a member of the benzofuran family, a class of heterocyclic compounds composed of a fused benzene (B151609) and furan (B31954) ring.[1] This core structure is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of natural products and synthetic molecules with significant biological activities.[2][3] Benzofuran derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[4][5][6] A key aspect of their therapeutic potential lies in their ability to act as enzyme inhibitors.[4]

While the specific enzyme targets of (2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)ketone are yet to be fully elucidated, the extensive research on analogous compounds provides a strong foundation for predicting its potential inhibitory profile and for designing experiments to characterize its activity.

Enzyme Inhibition by Benzofuran Derivatives: A General Overview

The benzofuran nucleus is a versatile starting point for the design of potent and selective enzyme inhibitors.[7] The structural diversity of benzofuran derivatives allows them to interact with a wide range of enzyme active sites. Key enzyme families that are known to be targeted by benzofuran-containing molecules include:

-

Cyclooxygenases (COX): Benzofuran-based compounds have been designed as selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[8][9] The anti-inflammatory properties of some benzofuran derivatives are attributed to their ability to suppress the production of prostaglandins (B1171923) by inhibiting COX enzymes.[8]

-

Lipoxygenases (LOX): Similar to COX inhibitors, LOX inhibitors are of interest for their anti-inflammatory potential. Benzofuran derivatives have been explored for their ability to inhibit these enzymes.

-

Protein Kinases: Numerous benzofuran derivatives have been synthesized and evaluated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Benzofuran-based molecules have shown inhibitory activity against kinases such as cyclin-dependent kinases (CDKs), Src kinase, and others.[2][10]

-

Sirtuins (SIRTs): Some benzofuran derivatives have been identified as selective inhibitors of sirtuins, a class of histone deacetylases involved in gene regulation and cellular metabolism.[11]

-

Farnesyltransferase: Benzofuran-based compounds have been developed as potent inhibitors of farnesyltransferase, an enzyme involved in post-translational modification of proteins, including the Ras oncoprotein, making them potential anticancer agents.[12]

-

Other Enzymes: The inhibitory activity of benzofuran derivatives extends to other enzymes such as DNA gyrase and tubulin polymerization.[13]

Quantitative Data on Enzyme Inhibition by Benzofuran Derivatives

The following tables summarize the quantitative enzyme inhibition data for a selection of benzofuran derivatives from published literature. This data illustrates the potential potency and selectivity that can be achieved with this chemical scaffold.

Table 1: Cyclooxygenase (COX) Inhibition by Benzofuran Derivatives

| Compound Class | Specific Compound Example | Target | IC50 | Selectivity Index (COX-1/COX-2) |

| Celecoxib Analogs with Benzofuran Moiety | 3-(pyridin-3-yl)pyrazole derivative (3e) | COX-2 | Not specified, but equipotent to celecoxib | High selectivity for COX-2 |

| Oligomeric Stilbene with Benzofuran | Alpha-viniferin | COX-2 | Preferential inhibition over COX-1 | Selective for COX-2 |

Data is illustrative and sourced from studies on benzofuran derivatives; specific IC50 values were not always provided in the abstracts.[8][9]

Table 2: Protein Kinase Inhibition by Benzofuran Derivatives

| Compound Class | Specific Compound Example | Target | IC50 / Ki |

| 3-(Piperazinylmethyl)benzofuran Derivatives | Compound II | CDK2 | 52.75 nM |

| Imidazopyridine-Based Benzofuran | Compound 14c | Src, ZAP-70 | Significant inhibition |

| Amiloride-Benzofuran Derivatives | Compound 5 (with 4-fluoro-2-benzofuranyl) | uPA | Ki = 88 nM; IC50 = 0.43 μM |

Data is illustrative and sourced from studies on various benzofuran derivatives.[2][10]

Table 3: Other Enzyme Inhibition by Benzofuran Derivatives

| Compound Class | Specific Compound Example | Target | IC50 |

| Benzofuran-based Farnesyltransferase Inhibitors | Compound 11f | Farnesyltransferase | 1.1 nM |

| Benzofuran Acylhydrazones | Compound 21 | LSD1 | 7.2 nM |

| Benzofuran Derivatives | Compound 7e | SIRT2 | 3.81 µM |

Data is illustrative and sourced from studies on various benzofuran derivatives.[2][11][12]

Experimental Protocols for Enzyme Inhibition Assays

The following are generalized protocols for common enzyme inhibition assays that can be adapted to test the inhibitory activity of (2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)ketone.

This protocol is based on a colorimetric inhibitor screening assay that measures the peroxidase activity of COX enzymes.

Materials:

-

COX-1 (ovine) and COX-2 (recombinant ovine) enzymes

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Arachidonic acid (substrate)

-

Test compound ((2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)ketone) dissolved in a suitable solvent (e.g., DMSO)

-

Reference inhibitors (e.g., Diclofenac for COX-1, Celecoxib for COX-2)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 590 nm

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitors.

-

In a 96-well plate, add the following to designated wells:

-

100% Initial Activity wells: Assay buffer, heme, and enzyme.

-

Inhibitor wells: Assay buffer, heme, enzyme, and test compound/reference inhibitor.

-

Background wells: Assay buffer and heme (no enzyme).

-

-

Incubate the plate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid to all wells.

-

Incubate for a further 2-5 minutes at 25°C.

-

Read the absorbance at 590 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

This protocol is based on a fluorometric assay that detects the products of the lipoxygenase reaction.[14][15]

Materials:

-

Lipoxygenase enzyme (e.g., soybean 15-LOX)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

-

Substrate (e.g., arachidonic acid or linoleic acid)

-

Fluorescent probe (e.g., dihydrorhodamine 123)

-

Test compound dissolved in a suitable solvent

-

Reference inhibitor (e.g., NDGA)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitor.

-

In a 96-well plate, add the assay buffer, substrate, and test compound/reference inhibitor to the respective wells.

-

Prepare an enzyme mix containing the LOX enzyme and the fluorescent probe in the assay buffer.

-

Initiate the reaction by adding the enzyme mix to all wells.

-

Immediately measure the fluorescence in kinetic mode (e.g., every 30 seconds for 5-10 minutes) at the appropriate excitation and emission wavelengths (e.g., 500/536 nm).

-

Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Calculate the percentage of inhibition and the IC50 value.

This protocol describes a general method for assessing protein kinase inhibition, which can be adapted for various kinases and detection methods.[16][17]

Materials:

-

Specific protein kinase of interest

-

Kinase buffer

-

ATP (adenosine triphosphate)

-

Substrate (peptide or protein specific to the kinase)

-

Test compound dissolved in a suitable solvent

-

Reference inhibitor

-

Detection reagents (e.g., phosphospecific antibody, fluorescent probe, or radiometric label [γ-33P]ATP)

-

96- or 384-well microplate

-

Appropriate detection instrument (e.g., luminescence reader, fluorescence reader, or scintillation counter)

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitor.

-

In a microplate, add the kinase, substrate, and test compound/reference inhibitor in the kinase buffer.

-

Pre-incubate the mixture for a defined period.

-

Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km value for the specific kinase.

-

Allow the reaction to proceed for a set time at a controlled temperature.

-

Stop the reaction (e.g., by adding EDTA or a specific stop solution).

-

Quantify the amount of phosphorylated substrate using the chosen detection method.

-

Calculate the percentage of inhibition and determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

The following diagram illustrates a typical workflow for screening and characterizing a potential enzyme inhibitor.

Caption: A streamlined workflow for identifying and quantifying enzyme inhibition.

This diagram shows a simplified, generic protein kinase signaling cascade that can be targeted by inhibitors.

References

- 1. 2-Butyl-3-(4-hydroxybenzoyl)benzofuran CAS#: 52490-15-0 [m.chemicalbook.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. ijsdr.org [ijsdr.org]

- 4. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medcraveonline.com [medcraveonline.com]

- 6. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Celecoxib analogs bearing benzofuran moiety as cyclooxygenase-2 inhibitors: design, synthesis and evaluation as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Lipoxygenase enzyme inhibition assay [bio-protocol.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

In-Depth Technical Guide: Antioxidant Properties of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butyl-3-(4-hydroxybenzoyl)benzofuran is a synthetic benzofuran (B130515) derivative with potential applications in the pharmaceutical and cosmetic industries, attributed to its predicted antioxidant and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the core antioxidant characteristics of this compound, drawing upon available data for structurally related benzofuran analogs. While direct experimental antioxidant data for this compound is not extensively available in peer-reviewed literature, this guide synthesizes information on the antioxidant activity of the broader benzofuran class of compounds. It details standardized experimental protocols for assessing antioxidant capacity and explores potential molecular mechanisms, including the Nrf2 signaling pathway, through which such compounds may exert their effects. This document is intended to serve as a foundational resource for researchers and developers interested in the therapeutic and protective potential of this compound and related molecules.

Introduction

Benzofuran derivatives are a class of heterocyclic compounds widely found in nature and are known to exhibit a diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4] A significant area of interest is their antioxidant potential, which is the capacity to neutralize harmful reactive oxygen species (ROS). ROS are implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

This compound, a synthetic derivative, possesses structural features, such as a phenolic hydroxyl group, that suggest inherent antioxidant activity.[1] The benzofuran scaffold itself has been a subject of interest for its antioxidant capabilities.[2][5] This guide will delve into the methodologies used to evaluate such properties and the potential signaling pathways involved, based on studies of analogous compounds.

Quantitative Antioxidant Activity of Benzofuran Derivatives

Direct quantitative antioxidant data for this compound is limited in the public domain. However, studies on structurally related benzofuran derivatives provide valuable insights into the potential antioxidant capacity of this class of compounds. The following table summarizes the antioxidant activity of various benzofuran derivatives, measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. It is crucial to note the structural differences between these compounds and the target molecule of this guide.

Table 1: DPPH Radical Scavenging Activity of Selected Benzofuran Derivatives

| Compound | Structure | Assay Solvent | rIC50 (mols antioxidant / mols DPPH•) | Antiradical Power (ARP) (1/rIC50) | Reference |

| 3,5-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one |  | Methanol (B129727) | 0.31 | 3.23 | [6] |

| 3,7-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one |  | Methanol | 0.21 | 4.76 | [6] |

| 3,6,7-Trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one |  | Methanol | 0.18 | 5.56 | [6] |

| This compound (Target Compound) |  (Structure for illustrative purposes) (Structure for illustrative purposes) | N/A | N/A | N/A | N/A |

Note: rIC50 represents the relative concentration required to scavenge 50% of the DPPH radicals. A lower rIC50 value and a higher ARP value indicate greater antioxidant activity. The structures for the compounds in the table are distinct from this compound, primarily at the 2 and 3 positions of the benzofuran ring.

Experimental Protocols for Antioxidant Assays

Standardized assays are crucial for determining and comparing the antioxidant activity of compounds. The following sections detail the methodologies for two of the most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Methodology:

-

Reagent Preparation:

-

A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. The concentration is adjusted to yield an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

-

A series of concentrations of the test compound (e.g., this compound) are prepared in the same solvent.

-

A positive control, such as Ascorbic Acid or Trolox, is also prepared in a series of concentrations.

-

-

Assay Procedure:

-

A fixed volume of the DPPH stock solution is added to a series of test tubes or wells of a microplate.

-

An equal volume of the test compound at different concentrations is added to the DPPH solution.

-

A blank sample containing the solvent and DPPH solution is also prepared.

-

The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Data Analysis:

-

The absorbance of each solution is measured using a spectrophotometer or a microplate reader at the characteristic wavelength of DPPH (e.g., 517 nm).

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. The resulting blue-green radical has a characteristic absorbance spectrum. Antioxidants reduce the ABTS•+, causing a decolorization of the solution, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

An aqueous stock solution of ABTS and potassium persulfate is prepared and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at its maximum wavelength (around 734 nm).

-

A series of concentrations of the test compound and a positive control (e.g., Trolox) are prepared.

-

-

Assay Procedure:

-

A small volume of the test compound at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.

-

A blank sample containing the solvent and ABTS•+ solution is prepared.

-

The reaction mixtures are incubated at room temperature for a specific time (e.g., 6 minutes).

-

-

Data Analysis:

-

The absorbance of the solutions is measured at the maximum wavelength of the ABTS•+ radical (e.g., 734 nm).

-

The percentage of inhibition is calculated using the same formula as in the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a generalized workflow for assessing the antioxidant activity of a test compound using common in vitro assays.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Prenylated 2-arylbenzofuran derivatives with potent antioxidant properties from Chlorophora regia (Moraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry | MDPI [mdpi.com]

The Benzofuran Scaffold: A Promising Core for Novel Anti-inflammatory Agents

An In-depth Technical Guide for Researchers and Drug Development Professionals

The benzofuran (B130515) moiety, a heterocyclic compound consisting of a fused benzene (B151609) and furan (B31954) ring, has emerged as a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[1] Among these, the anti-inflammatory potential of benzofuran derivatives has garnered significant attention within the research community.[2] This technical guide provides a comprehensive overview of the anti-inflammatory effects associated with the benzofuran core, with a focus on the underlying mechanisms of action, quantitative efficacy data from preclinical studies, and detailed experimental protocols. While direct and extensive research on the specific anti-inflammatory properties of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran is not widely published, this document will draw upon data from structurally related benzofuran derivatives to illuminate the therapeutic potential of this chemical class. The compound this compound is noted in the literature primarily as a chemical intermediate and an impurity in the synthesis of the antiarrhythmic drug Amiodarone.[][4][5]

Mechanism of Action: Targeting Key Inflammatory Signaling Pathways

Research into various benzofuran derivatives has revealed a common mechanistic thread in their anti-inflammatory action: the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7] These pathways are central to the inflammatory response, regulating the expression of a host of pro-inflammatory genes.

Upon stimulation by inflammatory triggers such as lipopolysaccharide (LPS), a cascade of phosphorylation events is initiated, leading to the activation of transcription factors like NF-κB (p65). Activated NF-κB then translocates to the nucleus, where it orchestrates the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes responsible for producing inflammatory mediators (e.g., inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)).[6]

Benzofuran derivatives have been shown to intervene at multiple points in this cascade. For instance, studies on certain heterocyclic/benzofuran hybrids demonstrate their ability to inhibit the phosphorylation of key proteins in the NF-κB and MAPK pathways, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38.[6] By suppressing the activation of these signaling molecules, these compounds effectively down-regulate the production of nitric oxide (NO), TNF-α, IL-6, and COX-2, thereby mitigating the inflammatory response.[6]

Figure 1. Simplified diagram of the NF-κB and MAPK signaling pathways and the inhibitory action of benzofuran derivatives.

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory efficacy of benzofuran derivatives is typically quantified by their ability to inhibit the production of inflammatory mediators in cellular assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%, is a standard metric for this assessment. The primary in vitro model for screening anti-inflammatory compounds involves the use of murine macrophage RAW 264.7 cells stimulated with LPS to induce an inflammatory response.[6][8][9]

The following tables summarize the reported in vitro anti-inflammatory activities of several benzofuran derivatives, primarily focusing on the inhibition of nitric oxide (NO) production.

Table 1: In Vitro Anti-inflammatory Activity of Selected Benzofuran Derivatives

| Compound Class | Specific Derivative | Assay | IC50 (µM) | Reference |

| Heterocyclic/Benzofuran Hybrid | Compound 5d | NO Inhibition (RAW 264.7) | 52.23 ± 0.97 | [6] |

| Aza-benzofuran | Compound 1 | NO Inhibition (RAW 264.7) | 17.3 | [8] |

| Aza-benzofuran | Compound 3 | NO Inhibition (RAW 264.7) | 16.5 | [8] |

| Aza-benzofuran | Compound 2 | NO Inhibition (RAW 264.7) | 31.5 ± 2.3 | [8] |

| Aza-benzofuran | Compound 4 | NO Inhibition (RAW 264.7) | 42.8 ± 4.7 | [8] |

| 2-Aroylbenzofuran | Compound 4 | NO Inhibition (RAW 264.7) | 0.57 | [9] |

| 2-Aroylbenzofuran (Rugchalcone B) | Compound 2 | NO Inhibition (RAW 264.7) | 4.13 | [9] |

| 2-Aroylbenzofuran | Compound 7 | NO Inhibition (RAW 264.7) | 1.90 | [9] |

| 2-Aroylbenzofuran | Compound 8 | NO Inhibition (RAW 264.7) | 0.99 | [9] |

Note: The specific structures of the compounds listed can be found in the cited references.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section outlines the standard experimental methodologies employed in the evaluation of the anti-inflammatory properties of benzofuran derivatives.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This assay is a cornerstone for the preliminary screening of potential anti-inflammatory agents.

Objective: To determine the ability of a test compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., a benzofuran derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Griess Reagent (for NO quantification)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. A vehicle control (e.g., DMSO) should be included.

-

Inflammatory Stimulation: Induce an inflammatory response by adding LPS (typically 1 µg/mL) to each well (except for the negative control group) and incubate for an additional 24 hours.

-

Nitrite Quantification: After incubation, collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is determined using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control. The IC50 value is then determined by plotting the inhibition percentage against the compound concentration.

Cytotoxicity Assay: It is crucial to perform a concurrent cytotoxicity assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to a general toxic effect of the compound on the cells.[6]

Figure 2. Experimental workflow for the in vitro nitric oxide inhibition assay.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema

This is a widely used and validated animal model for evaluating the acute anti-inflammatory activity of test compounds.[10]

Objective: To assess the ability of a test compound to reduce acute inflammation in a living organism.

Materials:

-

Wistar or Sprague-Dawley rats

-

Test compound (e.g., a benzofuran derivative)

-

Carrageenan solution (1% w/v in saline)

-

Positive control drug (e.g., Diclofenac sodium)

-

Plethysmometer (for measuring paw volume)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compound orally or intraperitoneally to the test group of animals. The control group receives the vehicle, and the positive control group receives the standard anti-inflammatory drug.

-

Induction of Edema: After a specific period (e.g., 1 hour) following compound administration, inject a sub-plantar injection of carrageenan into the right hind paw of each rat to induce localized edema.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

Conclusion and Future Directions

The benzofuran scaffold represents a valuable starting point for the development of novel anti-inflammatory therapeutics. The ability of benzofuran derivatives to modulate the NF-κB and MAPK signaling pathways provides a solid mechanistic basis for their observed anti-inflammatory effects. The quantitative data from in vitro studies, particularly the potent inhibition of nitric oxide production by some derivatives, underscores the potential of this chemical class.

While the specific anti-inflammatory profile of this compound remains to be fully elucidated, the extensive research on related compounds suggests that it may possess similar activities. Future research should focus on the systematic evaluation of this compound and its analogues in both in vitro and in vivo models of inflammation. A thorough investigation of its structure-activity relationship (SAR) could lead to the identification of more potent and selective anti-inflammatory agents. Furthermore, detailed toxicological studies are necessary to establish the safety profile of any promising lead compounds. The exploration of the benzofuran core continues to be a promising avenue in the quest for new and effective treatments for inflammatory diseases.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. ijpbs.com [ijpbs.com]

- 4. 2-Butyl-3-(3,5-Diiodo-4-hydroxy benzoyl) benzofuran-1951-26-4 [ganeshremedies.com]

- 5. CAS 52490-15-0: this compound [cymitquimica.com]

- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Screening of Anti-inflammatory Activity of Benzofuran Derivatives Bearing Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to 2-Butyl-3-(4-hydroxybenzoyl)benzofuran: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butyl-3-(4-hydroxybenzoyl)benzofuran is a pivotal chemical intermediate, primarily recognized for its integral role in the synthesis of high-profile antiarrhythmic agents such as Dronedarone (B1670951) and Amiodarone (B1667116).[1][2] Its benzofuran (B130515) core, functionalized with butyl and 4-hydroxybenzoyl groups, provides a versatile scaffold for the construction of complex pharmaceutical molecules. This technical guide offers an in-depth exploration of its chemical properties, established synthesis protocols, and its position in the development of cardiovascular drugs. The document provides detailed experimental methodologies, quantitative data, and visual diagrams of synthetic and biological pathways to serve as a comprehensive resource for professionals in the field of medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid.[3][4] Its chemical structure and fundamental properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 52490-15-0 | [3][4][5][6] |

| Molecular Formula | C₁₉H₁₈O₃ | [3][6][7] |

| Molecular Weight | 294.35 g/mol | [3][6][7] |

| Appearance | White to off-white crystalline powder/solid | [3][4] |

| Melting Point | 117 - 121 °C | [3][8] |

| Boiling Point (Predicted) | 490.6 ± 40.0 °C | [9] |

| Purity | ≥97% to ≥98% (GC) | [3][6] |

| Solubility | Slightly soluble in DMSO and Methanol | [9] |

| Storage Conditions | 2 - 8 °C, Cool and dark place | [3][8] |

Role as a Pharmaceutical Intermediate

The primary significance of this compound lies in its function as a direct precursor to potent Class III antiarrhythmic drugs. Its structure is a key building block for:

-

Amiodarone: An iodinated benzofuran derivative used for various types of tachyarrhythmias.[1] The synthesis involves the iodination of the phenol (B47542) group of this compound, followed by etherification.[10]

-

Dronedarone: A non-iodinated analogue of amiodarone, developed to reduce thyroid-related side effects.[11][12] The synthesis of Dronedarone and its intermediates, such as 2-n-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran, relies on this core structure.[13][14]

Beyond its established role, the compound's benzofuran core and antioxidant potential have led to its exploration in other areas, including the cosmetic industry and polymer science.[3]

Synthetic Pathways and Experimental Protocols

The most common industrial synthesis of this compound is a multi-step process. The general workflow involves the initial synthesis of the 2-butylbenzofuran (B1266229) core, followed by a Friedel-Crafts acylation and a final demethylation step.

Protocol 1: Synthesis of 2-Butylbenzofuran

This initial step constructs the core benzofuran ring system.

Materials:

-

Toluene (400 g)

-

Potassium Carbonate (145 g)

-

Methyl 2-bromohexanoate (209 g)

-

Salicylaldehyde (125 g)

-

Concentrated Hydrochloric Acid

-

Water

Procedure:

-

To a 2-liter reaction flask, add toluene, potassium carbonate, and methyl 2-bromohexanoate.[7]

-

At room temperature, add salicylaldehyde to the mixture in batches.[7]

-

Heat the reaction mixture to reflux and maintain this condition for 2 hours.[7][10]

-

After the reaction is complete, cool the flask to room temperature.[7][10]

-

While stirring, adjust the pH of the solution to 1-2 using concentrated hydrochloric acid to neutralize the base and facilitate separation.[7][10]

-

Separate the organic layer, wash with water, and evaporate the solvent to yield crude 2-butylbenzofuran. Further purification can be achieved by vacuum distillation.

Protocol 2: Friedel-Crafts Acylation and Demethylation

This two-part protocol first acylates the 2-butylbenzofuran and then demethylates the product to yield the final compound.

Part A: Acylation to form 2-n-butyl-3-(4-methoxy benzoyl)benzofuran

Materials:

-

2-n-butylbenzofuran (e.g., 6.5 mmoles)

-

Anisole (14.25 mmoles)

-

Aluminum chloride (AlCl₃) (15.96 mmoles + 14.23 mmoles)

-

Phosgene (41.87 mmoles) or p-Anisoyl Chloride

-

Anhydrous Dichloroethane (40 ml)

-

Water

-

Saturated Sodium Bicarbonate Solution

-

Sodium Sulfate

Procedure (One-Pot Variant):

-

In a reactor under an argon atmosphere, place 40 ml of anhydrous dichloroethane and cool to -20°C.[15]

-

Successively introduce phosgene, 2-n-butyl benzofuran, and aluminum chloride (1.1-1.2 equivalents).[15]

-

Allow the solution to warm to room temperature and stir for 24 hours.

-

Cool the mixture back to -20°C and add anisole.[15]

-

Warm the solution to 25°C and maintain stirring for 2 hours.[15]

-

The resulting product is 2-n-butyl 3-(4-methoxy benzoyl) benzofuran, which can be taken to the next step. Yields for this step are reported to be higher than 75%.[16]

Part B: Demethylation to form 2-n-butyl-3-(4-hydroxy benzoyl)benzofuran

Materials:

-

2-n-butyl 3-(4-methoxy benzoyl)benzofuran (from Part A, e.g., 6.5 mmoles)

-

Aluminum chloride (AlCl₃) (13.6 mmoles)

-

Dichloroethane (30 ml)

-

Water

Procedure:

-

To a solution of 2-n-butyl 3-(4-methoxy benzoyl) benzofuran in dichloroethane, add aluminum chloride under an argon atmosphere.[15]

-

Heat the mixture at reflux for approximately 8-9 hours.[15]

-

Cool the reaction to room temperature and carefully pour it into 50-100 ml of ice water.[15]

-

Stir the mixture vigorously for 30 minutes.

-

Separate the organic phase, wash it sequentially with water and a saturated sodium bicarbonate solution.[15]

-

Dry the organic phase over sodium sulfate, filter, and evaporate the solvent.[15]

-

The crude product can be purified by column chromatography (silica, eluting with methylene (B1212753) chloride) or recrystallization to obtain 2-n-butyl 3-(4-hydroxy benzoyl) benzofuran.[15] The melting point of the purified product is 119-120°C.[15]

Mechanism of Action of Final Drug Products

While this compound is an intermediate, understanding the mechanism of the final drugs, Dronedarone and Amiodarone, is crucial for appreciating its importance. Both are multi-channel blocking agents that affect cardiac myocyte ion channels to control arrhythmia.

Dronedarone Signaling

Dronedarone exhibits properties of all four Vaughan-Williams classes of antiarrhythmic drugs. Its primary mechanism involves the blockade of several ion channels, leading to the prolongation of the cardiac action potential and refractory period.[6][9][12]

Amiodarone Signaling

Similar to Dronedarone, Amiodarone is a complex antiarrhythmic agent that blocks multiple ion channels.[17][18][19] Its primary effect is the blockade of potassium channels, which significantly prolongs the repolarization phase of the cardiac action potential.[17][18]

Conclusion

This compound is a non-negotiable intermediate in the synthesis of essential cardiovascular therapeutics. The synthetic routes, primarily revolving around the Friedel-Crafts acylation of a pre-formed 2-butylbenzofuran scaffold, are well-established and offer high yields. The detailed protocols and data presented in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively synthesize and utilize this critical compound in their research and development endeavors. A thorough understanding of its synthesis is fundamental to ensuring the quality and supply of life-saving antiarrhythmic medications.

References

- 1. litfl.com [litfl.com]

- 2. Amiodarone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. CN106946822A - A kind of preparation method of 2 butyl 3 (4 hydroxy benzoyl) benzofurans - Google Patents [patents.google.com]

- 5. CN100457745C - Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran - Google Patents [patents.google.com]

- 6. What is the mechanism of Dronedarone Hydrochloride? [synapse.patsnap.com]

- 7. Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran - Eureka | Patsnap [eureka.patsnap.com]

- 8. m.youtube.com [m.youtube.com]

- 9. dronedarone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. benchchem.com [benchchem.com]

- 11. Safety and Efficacy of Dronedarone in the Treatment of Atrial Fibrillation/Flutter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dronedarone: Where Does it Fit in the AF Therapeutic Armamentarium? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone | 141645-16-1 | Benchchem [benchchem.com]

- 14. Benzofuran synthesis [organic-chemistry.org]

- 15. US5266711A - Process for the preparation of 3-benzoyl benzofuran derivatives - Google Patents [patents.google.com]

- 16. CN108675972B - Preparation method of amiodarone hydrochloride intermediate 2-butyl benzofuran - Google Patents [patents.google.com]

- 17. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]

- 18. Amiodarone - Wikipedia [en.wikipedia.org]

- 19. droracle.ai [droracle.ai]

The Structure-Activity Relationship of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Key Benzofuran (B130515) Scaffold

Abstract

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran, a significant heterocyclic compound in medicinal chemistry. While primarily recognized as a key intermediate in the synthesis of the potent antiarrhythmic drug amiodarone (B1667116), the inherent structural features of this benzofuran core suggest a broader pharmacological potential. Due to a lack of extensive direct research on this specific molecule, this guide synthesizes available data on its chemical properties, its role in amiodarone synthesis, and infers its SAR from studies of closely related analogs, particularly amiodarone. This document is intended for researchers, scientists, and drug development professionals, offering insights into the therapeutic promise of this chemical scaffold.

Introduction to this compound

This compound is a member of the benzofuran class of compounds, which are characterized by a fused benzene (B151609) and furan (B31954) ring system.[1] This particular derivative possesses a butyl group at the 2-position and a 4-hydroxybenzoyl moiety at the 3-position. These substitutions are crucial for its utility as a building block in the synthesis of more complex molecules.[2] The benzofuran nucleus is a well-established pharmacophore present in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including antiarrhythmic, anticancer, anti-inflammatory, and antioxidant effects.[3][4]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 52490-15-0 | [1] |

| Molecular Formula | C₁₉H₁₈O₃ | [1] |

| Molecular Weight | 294.34 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Melting Point | 119 °C | [5] |

| Boiling Point | 490.6±40.0 °C (Predicted) | [5] |

| IUPAC Name | (2-butyl-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone | [6] |

Synthesis of this compound

The synthesis of this compound is a critical step in the production of amiodarone.[2] Several synthetic routes have been patented. A common pathway involves a Friedel-Crafts acylation reaction.[7]

A generalized synthetic scheme is as follows:

-

Formation of 2-Butylbenzofuran (B1266229): Salicylaldehyde is reacted with an α-bromohexanoic acid ester to yield 2-butylbenzofuran.[7]

-

Friedel-Crafts Acylation: The 2-butylbenzofuran then undergoes a Friedel-Crafts acylation with 4-methoxybenzoyl chloride. This step introduces the benzoyl group at the 3-position of the benzofuran ring.[7]

-

Demethylation: The methoxy (B1213986) group on the benzoyl moiety is subsequently demethylated to yield the final product, this compound.[2][7]

Structure-Activity Relationship (SAR) Analysis

Direct and quantitative SAR data for this compound is not extensively available in the public domain. However, by examining its role as a precursor to amiodarone and the SAR of other benzofuran derivatives, we can infer the contributions of its structural components to biological activity.

The Benzofuran Core

The benzofuran scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[4] Its planar structure allows for potential π-π stacking interactions with aromatic residues in protein binding sites. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, further contributing to ligand-receptor interactions.

The 2-Butyl Group

The n-butyl group at the 2-position is a key feature. This aliphatic chain contributes to the lipophilicity of the molecule, which can influence its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Variations in the length and branching of this alkyl chain in other benzofuran series have been shown to modulate biological activity.

The 3-(4-hydroxybenzoyl) Group

The 4-hydroxybenzoyl group at the 3-position is pivotal for the subsequent steps in amiodarone synthesis, where the hydroxyl group is etherified.[8] In the context of the core molecule itself, the hydroxyl group can act as both a hydrogen bond donor and acceptor. The benzoyl moiety provides a rigid linker and additional aromatic surface for potential receptor interactions.

Inferred SAR from Amiodarone

Amiodarone's structure is (2-butyl-1-benzofuran-3-yl)-[4-(2-diethylaminoethoxy)-3,5-diiodophenyl]methanone. The this compound core is a significant portion of this molecule. The antiarrhythmic activity of amiodarone is complex, involving the blockade of multiple ion channels. The benzofuran nucleus is essential for this activity. The subsequent di-iodination of the pendant phenyl ring and the addition of the diethylaminoethoxy side chain dramatically enhance the antiarrhythmic potency and modify the pharmacokinetic profile.

Biological Activity of a Closely Related Analog

While data on the core compound is scarce, studies on its di-iodinated derivative, 2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran, provide some insight into the potential biological activities of this class of molecules. This analog has been investigated for its anticancer properties.

| Cell Line | IC₅₀ (µg/mL) |

| A549 (Lung Carcinoma) | 10.66 |

| MCF-7 (Breast Cancer) | 6.05 |

| HT-29 (Colorectal Adenocarcinoma) | 5.17 |

| DU145 (Prostate Carcinoma) | 7.02 |

Data extracted from a study on the in-vivo toxicity profile of the di-iodinated analog.

Experimental Protocols

Detailed methodologies for key experiments relevant to the potential activities of benzofuran derivatives are provided below.

Cytotoxicity Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[9] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]

-

Compound Treatment: Treat cells with serial dilutions of the test compound for 48-72 hours.[10]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10]

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

Anti-inflammatory Activity: Prostaglandin E2 (PGE2) Inhibition Assay

This assay determines the ability of a compound to inhibit the production of PGE2, a key mediator of inflammation.[12]

Principle: Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of cyclooxygenase-2 (COX-2) and subsequent production of PGE2.[13] The concentration of PGE2 in the cell culture supernatant is measured by ELISA.

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in appropriate media.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.[13]

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce PGE2 production.[13]

-

Supernatant Collection: Collect the cell culture supernatant.

-

PGE2 Quantification: Measure the PGE2 concentration in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.[14]